molecular formula C13H8N2O3 B12883959 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one

Cat. No.: B12883959
M. Wt: 240.21 g/mol
InChI Key: UREILVFHRMSBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is a heterocyclic aromatic compound derived from quinoline. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and many of its derivatives are useful in diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed regioselective intramolecular direct arylation of indole rings . This method allows for the formation of complex heterocyclic structures with high specificity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Molecular modeling studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

6,9-dihydroxy-5-iminobenzo[g]quinolin-10-one

InChI

InChI=1S/C13H8N2O3/c14-11-6-2-1-5-15-12(6)13(18)10-8(17)4-3-7(16)9(10)11/h1-5,14,16-17H

InChI Key

UREILVFHRMSBGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=N)O)O)N=C1

Origin of Product

United States

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